4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide 4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 898448-62-9
VCID: VC5649965
InChI: InChI=1S/C22H28FN3O2/c1-3-28-20-10-6-18(7-11-20)22(27)24-16-21(17-4-8-19(23)9-5-17)26-14-12-25(2)13-15-26/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)
SMILES: CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Molecular Formula: C22H28FN3O2
Molecular Weight: 385.483

4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

CAS No.: 898448-62-9

Cat. No.: VC5649965

Molecular Formula: C22H28FN3O2

Molecular Weight: 385.483

* For research use only. Not for human or veterinary use.

4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide - 898448-62-9

Specification

CAS No. 898448-62-9
Molecular Formula C22H28FN3O2
Molecular Weight 385.483
IUPAC Name 4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C22H28FN3O2/c1-3-28-20-10-6-18(7-11-20)22(27)24-16-21(17-4-8-19(23)9-5-17)26-14-12-25(2)13-15-26/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)
Standard InChI Key TUNBJGQOLUCQRT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzamide backbone: A 4-ethoxy-substituted benzene ring connected to an amide group.

  • 4-Fluorophenyl group: A fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability .

  • 4-Methylpiperazine moiety: A nitrogen-containing heterocycle linked via an ethyl spacer, a common feature in CNS-targeting drugs .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number898448-62-9
Molecular FormulaC₂₂H₂₈FN₃O₂
Molecular Weight385.5 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

Stereochemical Considerations

The ethyl spacer between the benzamide and piperazine groups introduces conformational flexibility, potentially enabling interactions with multiple receptor subtypes . Quantum mechanical studies on similar benzamides suggest that the 4-ethoxy group adopts a planar configuration, optimizing π-π stacking with aromatic residues in target proteins .

Synthesis and Optimization

Reported Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous benzamides are typically prepared via:

  • Amide Coupling: Reacting 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine using carbodiimide-based coupling agents .

  • Ultrasound-Assisted Cyclization: As demonstrated in related azetidinone derivatives, ultrasound irradiation reduces reaction times from hours to minutes while improving yields .

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or biodegradable solvents like cyclopentyl methyl ether (CPME) for benzamide synthesis . For instance, the Staudinger ketene-imine cycloaddition—used in β-lactam formation—achieved 85% yield under ultrasonication . Adapting such methods could streamline the production of this compound.

CompoundD₂ (Ki, nM)5-HT₁A (Ki, nM)α₁ (Ki, nM)
Mazapertine (6)1.23.84.5
Derivative 672.15.36.7
This CompoundPredictedPredictedPredicted

Future Directions

Preclinical Studies

  • In vivo efficacy: Animal models of psychosis or anxiety could elucidate therapeutic potential.

  • Pharmacokinetics: Assessing oral bioavailability and brain penetration in rodents.

Structural Modifications

  • Heterocyclic Replacements: Substituting piperazine with morpholine (as in mosapride derivatives) may alter receptor selectivity.

  • Fluorine Isosteres: Replacing the 4-fluoro group with trifluoromethyl or cyano groups to optimize binding kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator